molecular formula C25H25ClFN3O3S B11114759 N-(4-chlorobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide

N-(4-chlorobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide

Cat. No.: B11114759
M. Wt: 502.0 g/mol
InChI Key: QJFLVSJXGIIJRG-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-N-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a piperazine ring, a fluorophenyl group, and a chlorophenyl group, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product. The industrial production methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-N-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-N-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and physiological responses . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(4-CHLOROPHENYL)METHYL]-N-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENESULFONAMIDE shares structural similarities with other sulfonamide derivatives, such as:
    • N-[(4-CHLOROPHENYL)METHYL]-N-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENESULFONAMIDE
    • N-[(4-CHLOROPHENYL)METHYL]-N-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENESULFONAMIDE

Uniqueness

The uniqueness of N-[(4-CHLOROPHENYL)METHYL]-N-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENESULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorophenyl and chlorophenyl groups enhances its potential as a versatile compound in various research applications .

Properties

Molecular Formula

C25H25ClFN3O3S

Molecular Weight

502.0 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide

InChI

InChI=1S/C25H25ClFN3O3S/c26-21-12-10-20(11-13-21)18-30(34(32,33)22-6-2-1-3-7-22)19-25(31)29-16-14-28(15-17-29)24-9-5-4-8-23(24)27/h1-13H,14-19H2

InChI Key

QJFLVSJXGIIJRG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CN(CC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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